molecular formula C18H18N4 B7831070 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B7831070
M. Wt: 290.4 g/mol
InChI Key: DRIXWGLPMNBSGD-UHFFFAOYSA-N
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Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrrole ring, a pyrazole ring, and a phenyl group

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-3-ethyl-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-4-17-16(12-19)18(21-13(2)10-11-14(21)3)22(20-17)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIXWGLPMNBSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C#N)N2C(=CC=C2C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as bismuth nitrate pentahydrate . The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its combination of a pyrrole ring, a pyrazole ring, and a phenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

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